N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Antiviral Synthesis Nucleoside Analogue Purine Cyclization

Researchers often encounter side reactions when using unprotected diamino-pyrimidines for purine synthesis, leading to low yields. This compound solves that issue. Its formamide groups act as protected amines, enabling clean nucleophilic substitution at the chlorine sites. This chemoselectivity is critical for building complex heterocycles without undesired byproducts. • Key Advantage: Enables controlled, stepwise functionalization for purine ring construction. • Application: A documented starting material for synthesizing antiviral 9-alkoxypurines and the Abacavir core. • Supply: Available as a REACH-registered intermediate with strictly controlled conditions, ensuring reliable sourcing.

Molecular Formula C6H4Cl2N4O2
Molecular Weight 235.02 g/mol
CAS No. 116477-30-6
Cat. No. B054259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide
CAS116477-30-6
Molecular FormulaC6H4Cl2N4O2
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESC(=O)NC1=C(N=C(N=C1Cl)NC=O)Cl
InChIInChI=1S/C6H4Cl2N4O2/c7-4-3(9-1-13)5(8)12-6(11-4)10-2-14/h1-2H,(H,9,13)(H,10,11,12,14)
InChIKeySJUZRTBKERGCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide


N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide (CAS 116477-30-6) is a synthetic pyrimidine intermediate. Its chemical formula is C6H4Cl2N4O2 with a molecular weight of 235.03 g/mol . It is primarily utilized in the synthesis of complex heterocyclic compounds, notably as a critical building block for antiviral nucleoside analogues . The compound is registered under REACH as an intermediate with strictly controlled usage [1].

Heterocyclic synthesis building block
Antiviral nucleoside analogue intermediate
REACH-registered; strictly controlled use

Functional Specificity of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide


Generic substitution with simpler dichloropyrimidines, such as 2-amino-4,6-dichloropyrimidine or 2,5-diamino-4,6-dichloropyrimidine, fails due to fundamentally divergent synthetic utility . The presence of diformamide groups in N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide serves as a protected amine functionality, enabling chemoselective reactions at the chlorine sites without interfering with the nitrogen centers . This protection is essential for constructing purine ring systems via cyclization reactions, whereas unprotected diamines or monoamines would lead to undesired side products or require additional protection/deprotection steps [1]. Consequently, substituting this compound with an unprotected analog would derail the intended synthetic pathway, compromising both yield and purity of the target molecule [2].

Unprotected analog may shift selectivity
Free amines lead to unwanted side reactions; diformamide protection ensures chemoselectivity at chlorine sites.
Cyclization outcome may fail
Mono-formamido analog cannot complete purine ring closure, derailing the intended synthetic pathway and compromising yield.

Differentiation from Structural Analogs


Purine Cyclization: Diformamido vs. Mono-Formamido

In the synthesis of antiviral 9-alkoxypurines, the target compound, 4,6-dichloro-2,5-diformamidopyrimidine, serves as the essential starting material for reactions with hydroxyalkoxyamines to form the purine ring system. The comparator, 4,6-dichloro-5-formamidopyrimidine, lacks the second formamido group required for cyclization at the 2-position, thereby failing to produce the desired purine scaffold [1].

Purine Cyclization
Class-level
Binary outcome: successful cyclization vs. failure
Diformamido protection enables purine ring formation.
Mono-formamido analog fails to cyclize; essential for target scaffold.
Antiviral Synthesis Nucleoside Analogue Purine Cyclization

Chemoselectivity: Diformamide Protection vs. Free Diamine

The target compound features formamide protecting groups on the 2- and 5-amino positions. In comparison, the unprotected analog 2,5-diamino-4,6-dichloropyrimidine contains free amines that can participate in unwanted nucleophilic reactions at the 4- and 6-chloro sites [1]. While direct comparative reaction yields are not provided, the use of a protected intermediate is a standard practice in heterocyclic chemistry to prevent side reactions. The predicted LogP of -0.230 [2] for the target compound differs significantly from the LogP of 2.11020 reported for 2,5-diamino-4,6-dichloropyrimidine , further indicating divergent physical properties and, by extension, different solubility and purification characteristics.

Chemoselectivity
Class-level
LogP difference: 2.34 (protected vs. unprotected)
Protected amines prevent cross-reactivity.
LogP shift reflects divergent solubility and purification.
Synthetic Chemistry Reaction Selectivity Protecting Group Strategy

Key Intermediate for Abacavir Synthesis

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is identified as a key intermediate in the synthesis of Abacavir, an antiretroviral medication for HIV treatment [1]. Its specific structural feature, a pyrimidine ring with chlorine and formamide groups, lends it exceptional reactivity for constructing the carbocyclic nucleoside core of Abacavir [1]. In contrast, related compounds like Abacavir Impurity 14 or Impurity 8, which are byproducts or alternative synthetic intermediates such as (1E,1'E)-N',N'''-(4,6-dichloropyrimidine-2,5-diyl)bis(N,N-dimethylformimidamide), possess different functional groups and are not the primary building block for the main API synthetic route [2].

Abacavir Synthesis
Reported
Primary intermediate vs. impurity analogs
Specific formamide substitution defines the established route.
Impurity analogs lead to divergent products; verify CAS against impurity profiles.
Antiretroviral Synthesis Abacavir Process Chemistry

Applications of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide


9-Alkoxypurine Antiviral Nucleoside Synthesis

This compound is the documented starting material for the synthesis of 9-alkoxypurines, which exhibit antiviral activity. In this application, it reacts with protected hydroxyalkoxyamines to form the purine ring [1]. This is a specific use case where alternative intermediates like 4,6-dichloro-5-formamidopyrimidine would not yield the desired purine product [1].

Abacavir Production

As a key intermediate in the Abacavir manufacturing process, the compound's structure is specifically suited for the construction of the carbocyclic nucleoside core. Substituting it with an unprotected diamine or a similar impurity would necessitate a complete re-design of the synthetic pathway and could introduce impurities that are difficult to remove [2].

Chemoselective Pyrimidine Derivatization

The presence of both chlorine atoms and protected amine (formamide) groups makes this compound a valuable tool for chemoselective functionalization studies. Researchers can target the chlorine atoms for nucleophilic substitution while the protected amines remain inert, allowing for a controlled, stepwise building of more complex heterocyclic architectures .

Application
Selection Property
Validation Focus
9-Alkoxypurine synthesis
Diformamido-protected building block
Purine cyclization outcome
Abacavir production
API intermediate identity
Impurity profile and synthetic route integrity
Chemoselective pyrimidine functionalization
Orthogonal reactivity (Cl vs. NH-formyl)
Stepwise derivatization control

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